molecular formula C21H20N2O4S B298545 Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Cat. No. B298545
M. Wt: 396.5 g/mol
InChI Key: YCBGCDKDXFOLEI-AHDBMNBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate involves the inhibition of various cellular pathways. It inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation. Furthermore, it inhibits the STAT3 pathway, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also induces apoptosis in cancer cells by activating caspases. Furthermore, it inhibits the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of this compound is that it may have low solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate. One potential direction is to study its anti-inflammatory properties in more detail, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, further research could explore its potential as an anti-microbial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

The synthesis of Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a multi-step process. The first step involves the reaction of ethyl-3-amino-4-oxo-2-butenoate with 4-methoxybenzaldehyde to form 3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidine. The second step involves the reaction of the thiazolidine product with methyl 4-bromomethylbenzoate to form the final product.

Scientific Research Applications

Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has anti-microbial properties by inhibiting the growth of bacteria and fungi.

properties

Product Name

Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 4-[(Z)-[3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H20N2O4S/c1-4-23-19(24)18(13-14-5-7-15(8-6-14)20(25)27-3)28-21(23)22-16-9-11-17(26-2)12-10-16/h5-13H,4H2,1-3H3/b18-13-,22-21?

InChI Key

YCBGCDKDXFOLEI-AHDBMNBVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.